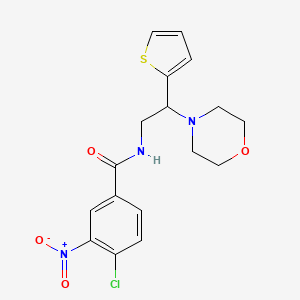

4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H18ClN3O4S and its molecular weight is 395.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a 4-chloro substituent on a 3-nitrobenzamide backbone, linked to a morpholine ring and a thiophene moiety. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and interaction with biomolecular targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidiabetic Activity : Several studies have demonstrated that derivatives of nitrobenzamide show inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. For instance, molecular dynamics simulations revealed that certain nitrobenzamide derivatives effectively inhibit these enzymes, suggesting potential for managing diabetes .

- Antimicrobial Properties : The benzamide derivatives are noted for their antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance antibacterial efficacy against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

The mechanisms by which this compound exerts its effects involve:

- Enzyme Inhibition : The compound likely interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions. For example, studies have shown that the electron-withdrawing nitro group enhances binding affinity to enzyme active sites, leading to effective inhibition .

- Molecular Interactions : Computational modeling has indicated that the compound forms stable complexes with target proteins, which is crucial for its biological activity. The presence of chlorine and nitro groups facilitates important interactions such as π–π stacking and hydrogen bonding with amino acid residues in the active site .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antidiabetic Potential : A study focused on a series of nitrobenzamide derivatives demonstrated significant inhibition of α-glucosidase with IC50 values as low as 10.75 μM for the most active compound in the series. This suggests that structural modifications can lead to enhanced antidiabetic properties .

- Antimicrobial Efficacy : Research on benzamide derivatives has shown promising results against resistant bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values, revealing effective concentrations that inhibit bacterial growth significantly .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Properties

Molecular Formula |

C17H18ClN3O4S |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

4-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-nitrobenzamide |

InChI |

InChI=1S/C17H18ClN3O4S/c18-13-4-3-12(10-14(13)21(23)24)17(22)19-11-15(16-2-1-9-26-16)20-5-7-25-8-6-20/h1-4,9-10,15H,5-8,11H2,(H,19,22) |

InChI Key |

AHLUVCHTHNOLTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.